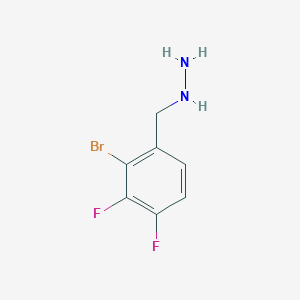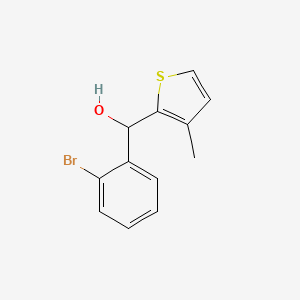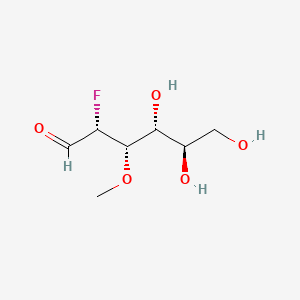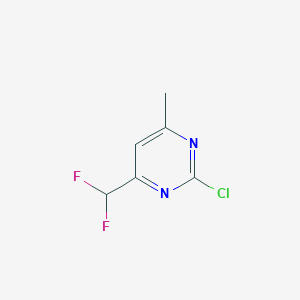
2,4-Dibromo-3,6-dimethyliodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3,6-dimethyliodobenzene is an organohalogen compound with the molecular formula C8H7Br2I. It is characterized by the presence of two bromine atoms, one iodine atom, and two methyl groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,6-dimethyliodobenzene typically involves the bromination and iodination of a suitable precursor. One common method is the bromination of 3,6-dimethylphenol followed by iodination. The reaction conditions often involve the use of bromine (Br2) and iodine (I2) in the presence of a catalyst or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,6-dimethyliodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the halogen atoms .
Scientific Research Applications
2,4-Dibromo-3,6-dimethyliodobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,6-dimethyliodobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of multiple halogen atoms makes it a versatile reagent in organic synthesis, allowing for the formation of diverse chemical structures .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3,6-dimethylaniline
- 1,4-Dibromo-3,6-diiodo-2,5-dimethylbenzene
- 2,4-Dibromo-3,6-dimethylphenol
Uniqueness
2,4-Dibromo-3,6-dimethyliodobenzene is unique due to the presence of both bromine and iodine atoms on the same benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique combination of halogens allows for specific and selective reactions that are not possible with other compounds .
Properties
Molecular Formula |
C8H7Br2I |
|---|---|
Molecular Weight |
389.85 g/mol |
IUPAC Name |
1,3-dibromo-4-iodo-2,5-dimethylbenzene |
InChI |
InChI=1S/C8H7Br2I/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,1-2H3 |
InChI Key |
ZQCBESBZVYLPME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1I)Br)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)

![[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate](/img/structure/B12840932.png)





![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)

![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)


